Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-
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Overview
Description
“Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-” is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure with a pyrazole ring, a thiazole ring, and phenyl groups, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-” typically involves multi-step organic reactions. The process may start with the formation of the pyrazole ring, followed by the introduction of the thiazole ring and phenyl groups. Common reagents used in these reactions include hydrazine, thioamides, and various aryl halides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents on the pyrazole or thiazole rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a subject for studying reaction mechanisms and kinetics.
Biology: It may have biological activity, making it a candidate for drug discovery and development. Researchers could investigate its effects on different biological targets and pathways.
Medicine: If the compound exhibits pharmacological properties, it could be developed into a therapeutic agent for treating specific diseases or conditions.
Industry: The compound might be used in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of “Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate the exact mechanism and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-” might include other acetamides with pyrazole and thiazole rings, such as:
- “Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-1H-pyrazol-5-yl)-”
- “Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-4-yl)-”
Uniqueness
The uniqueness of “Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-” lies in its specific arrangement of functional groups and rings, which can impart distinct chemical and biological properties
Properties
CAS No. |
74101-30-7 |
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Molecular Formula |
C21H18N4OS |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[5-(4-methylphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C21H18N4OS/c1-14-8-10-17(11-9-14)18-12-20(22-15(2)26)25(24-18)21-23-19(13-27-21)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,22,26) |
InChI Key |
QZZOWEAVGQTUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C)C3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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